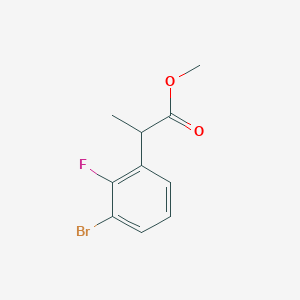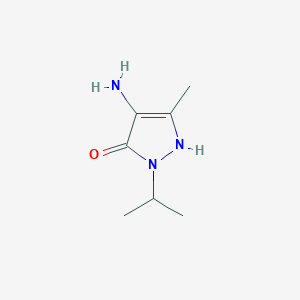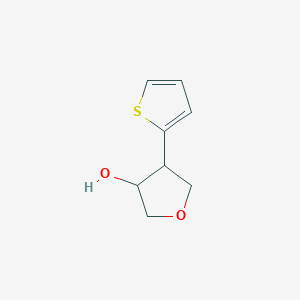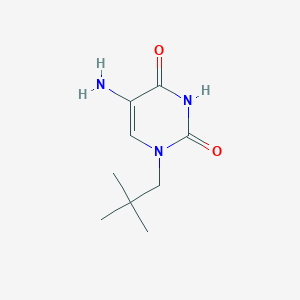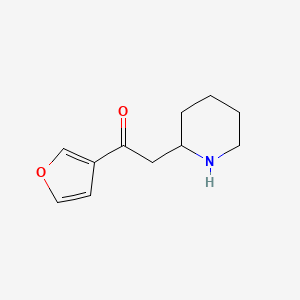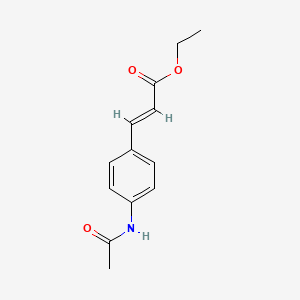
Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(4-acetamidophenyl)prop-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular uptake.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
Uniqueness
Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
ethyl (E)-3-(4-acetamidophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(16)9-6-11-4-7-12(8-5-11)14-10(2)15/h4-9H,3H2,1-2H3,(H,14,15)/b9-6+ |
InChI-Schlüssel |
CDEIESVXIPSGGU-RMKNXTFCSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


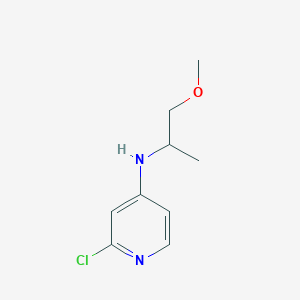

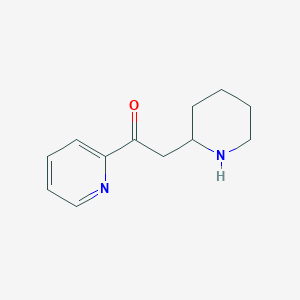
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
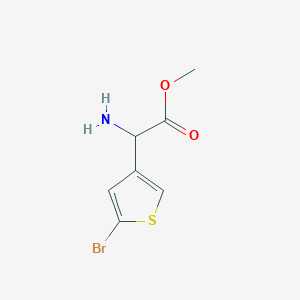

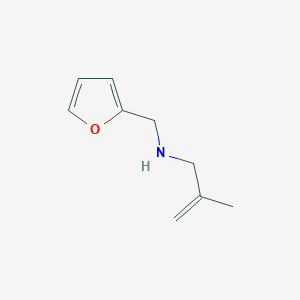
![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
